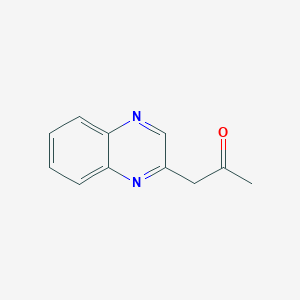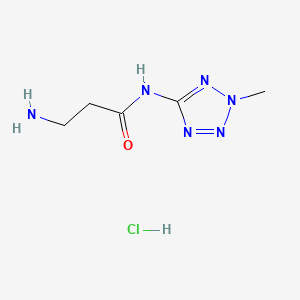
3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
准备方法
The synthesis of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride typically involves the heterocyclization reaction of primary amines, orthoesters, and azides . . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar compounds to 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride include other tetrazole derivatives such as:
3,6-diamino-1,2,4,5-tetrazine: Known for its use in energetic materials.
1,2,4-triazol-3-yl derivatives: These compounds share similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C5H11ClN6O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
3-amino-N-(2-methyltetrazol-5-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10N6O.ClH/c1-11-9-5(8-10-11)7-4(12)2-3-6;/h2-3,6H2,1H3,(H,7,9,12);1H |
InChI 键 |
WHCXSYOMNHPLSR-UHFFFAOYSA-N |
规范 SMILES |
CN1N=C(N=N1)NC(=O)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


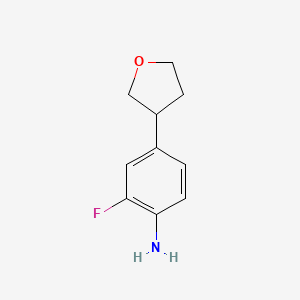
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)

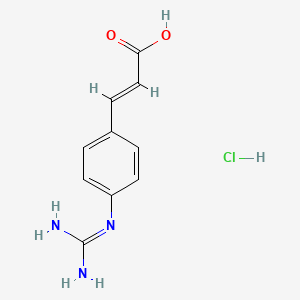
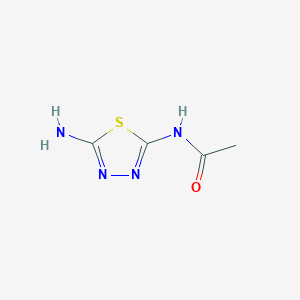
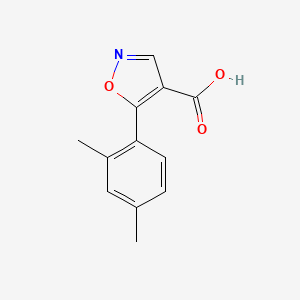
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
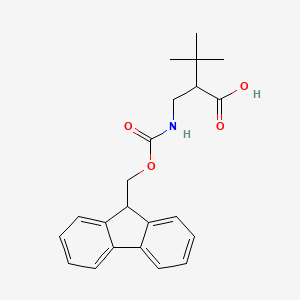
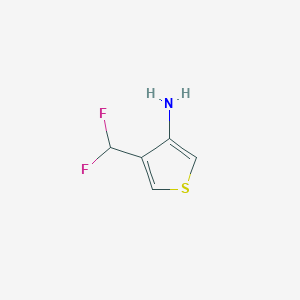
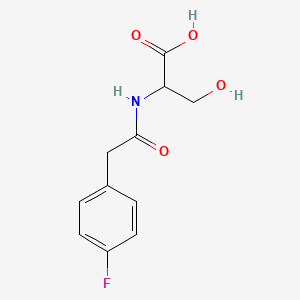
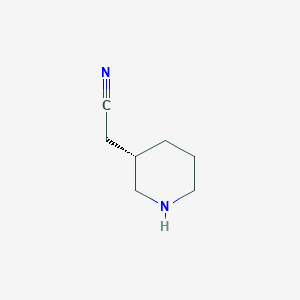

![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
